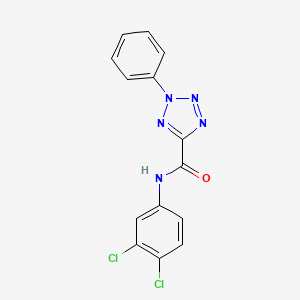

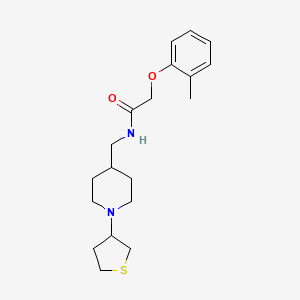

![molecular formula C21H23N3O6S2 B2803567 (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-27-9](/img/structure/B2803567.png)

(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O6S2 and its molecular weight is 477.55. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Syntheses of Highly Functionalized Fused-Ring Heterocycles

Silva, Henry, and Pittman (2012) discuss the use of 2-methyl-1,3-benzothiazole in creating (Z)-2-(heterocyclic)-1-phenylvinyl benzoates. These compounds, through base hydrolysis, form tautomeric pairs used in synthesizing fused-ring heterocycles. The keto–enol tautomers' reactivity is influenced by the heteroatom and ring substituents, leading to various derivatives like thiazolo- and oxazolopyridinecarboxylate (Silva, Henry, & Pittman, 2012).

Antimicrobial Activities of Benzothiazole-imino-benzoic Acid Ligands

Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating good antimicrobial activity against various bacterial strains causing infections in humans. The ligands and complexes were characterized through various spectroscopic techniques (Mishra et al., 2019).

Green Synthesis in Ionic Liquid Media

Shahvelayati, Hajiaghababaei, and Panahi Sarmad (2017) described an efficient synthesis of a thiazol-2(3H)-imine derivative via a three-component tandem reaction in ionic liquid media. This green solvent approach simplifies the work-up procedure and avoids further purification (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

Mohamed (2021) presented the synthesis of various ethyl iminothiazolopyridine-4-carboxylate derivatives, which were confirmed using elemental analysis and spectroscopic data. These compounds illustrate the versatility in the synthesis of thiazole-based derivatives (Mohamed, 2021).

Cycloaddition and Cyclocondensation Reactions

Sokolov et al. (2012) studied the behavior of methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate in various cycloaddition and cyclocondensation reactions, leading to the formation of diverse thiazole derivatives. This showcases the chemical versatility and potential applications in synthetic chemistry (Sokolov, Aksinenko, Epishina, & Goreva, 2012).

Design and Synthesis as Aldose Reductase Inhibitors

Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and evaluated them as aldehyde reductase inhibitors, highlighting their potential as novel drugs for diabetic complications. The study underscores the importance of thiazole derivatives in medicinal chemistry (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Mechanistic Study of Reactions with Activated Acetylenes

Yamamoto et al. (1989) conducted a mechanistic study on the reactions of iminothiadiazolines with activated acetylenes. The study provided insights into the selectivity of addition reactions and the balance of electron-withdrawing ability in heterocycles (Yamamoto, Tsuchiya, Ochiumi, Arai, Inamoto, & Akiba, 1989).

Oxidative Routes to Benzothiazole Natural Product Cores

Blunt et al. (2015) demonstrated a biomimetic oxidative route to the benzothiazole core of natural products like violatinctamine and erythrazole A, indicating the relevance of such derivatives in replicating or synthesizing natural compounds (Blunt, Nawrat, LeBozec, Liutkus, Liu, Lewis, & Moody, 2015).

properties

IUPAC Name |

methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S2/c1-23(2)32(27,28)16-8-5-14(6-9-16)19(25)22-21-24(11-12-29-3)17-10-7-15(20(26)30-4)13-18(17)31-21/h5-10,13H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQGJAYXQWDNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-2-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2803484.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2803486.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2803495.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2803498.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803505.png)

![4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B2803507.png)